Topoisomerase II inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

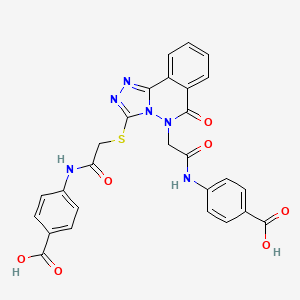

Molecular Formula |

C27H20N6O7S |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

4-[[2-[3-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-6-oxo-[1,2,4]triazolo[3,4-a]phthalazin-5-yl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C27H20N6O7S/c34-21(28-17-9-5-15(6-10-17)25(37)38)13-32-24(36)20-4-2-1-3-19(20)23-30-31-27(33(23)32)41-14-22(35)29-18-11-7-16(8-12-18)26(39)40/h1-12H,13-14H2,(H,28,34)(H,29,35)(H,37,38)(H,39,40) |

InChI Key |

QTSPXXBYQHQWLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)O)SCC(=O)NC5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Topoisomerase II Inhibitor X: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of a novel catalytic Topoisomerase II inhibitor, designated herein as "Inhibitor X." This document details the strategic approach from initial virtual screening to chemical synthesis and biological evaluation, offering insights for researchers and professionals in the field of oncology drug development.

Introduction to Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[2] This activity is crucial for rapidly proliferating cells, making Topo II a prime target for anticancer therapies.[1][3]

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topo II poisons: These agents, such as etoposide and doxorubicin, stabilize the covalent complex between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis.[4][5] However, their clinical use is often associated with significant side effects, including cardiotoxicity and the risk of secondary malignancies.[4][6]

-

Topo II catalytic inhibitors: These inhibitors interfere with the enzymatic activity of Topo II without stabilizing the DNA-enzyme complex.[4][7] They can act by various mechanisms, including blocking the ATP-binding site or preventing DNA binding.[4][8] Catalytic inhibitors are considered a promising therapeutic strategy due to their potential for reduced genotoxicity and a more favorable safety profile.[4][6]

Inhibitor X was identified through a rational drug design campaign aimed at discovering novel catalytic Topo II inhibitors with high efficacy and lower toxicity.

Discovery of Inhibitor X: A Virtual Screening Approach

The discovery of Inhibitor X was initiated through a large-scale virtual screening of a chemical library containing over 6 million compounds.[6] The screening targeted a novel, druggable pocket within the DNA binding domain of the Topoisomerase II protein.

Experimental Protocols:

Virtual Screening Workflow:

-

Target Preparation: The crystal structure of human Topoisomerase IIα was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Pocket Identification: A previously characterized druggable pocket on the surface of the TOP2 protein was selected as the docking site.[6]

-

Library Screening: A library of ~6 million molecules from the ZINC15 database was docked into the identified pocket using multiple virtual screening programs to achieve a consensus score.[6]

-

Hit Selection: Compounds were ranked based on their docking scores and visual inspection of their binding poses. The lead compound, T60 (herein referred to as the conceptual basis for Inhibitor X), was selected for further characterization.[6]

Logical Relationship of Virtual Screening:

Caption: Virtual screening workflow for the identification of a lead Topoisomerase II inhibitor.

Synthesis of Inhibitor X and its Analogs

Following the identification of the lead compound, a synthetic route was developed to produce Inhibitor X and a series of analogs for structure-activity relationship (SAR) studies. The synthesis is a multi-step process involving the condensation of key intermediates. While the exact synthesis of a specific "Inhibitor 10" is not publicly available, a representative synthesis of a benzofuroquinolinedione-based Topo II inhibitor is described below.

Experimental Protocols:

General Synthetic Scheme for Benzofuroquinolinediones:

-

Step 1: Condensation: Dichloroquinolinediones are condensed with phenolic derivatives in the presence of a base to yield benzofuroquinolinediones.[9]

-

Step 2: Derivatization: The resulting benzofuroquinolinedione core is then reacted with various dialkylaminoalkyl chlorides to produce a library of dialkylaminoalkoxy derivatives.[9]

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for producing Topoisomerase II inhibitor analogs.

Biological Evaluation and Mechanism of Action

Inhibitor X and its analogs were subjected to a battery of in vitro assays to determine their biological activity and elucidate their mechanism of action.

Experimental Protocols:

Topoisomerase II Inhibition Assay:

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pUC19) is incubated with human Topoisomerase IIα in the presence of ATP and varying concentrations of the inhibitor.[10]

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. The inhibition of Topo IIα activity is determined by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.[10]

Antiproliferative Activity Assay:

-

Cell Culture: Human cancer cell lines (e.g., B16-F10 melanoma) are seeded in 96-well plates.[10]

-

Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay. The IC50 value, the concentration of inhibitor required to inhibit cell growth by 50%, is calculated.[10]

DNA Binding Studies:

-

Spectroscopic Titration: The interaction of the inhibitor with DNA is monitored by UV-Vis or fluorescence spectroscopy. Changes in the absorption or emission spectra upon addition of DNA indicate binding.

-

Viscosity Measurements: The effect of the inhibitor on DNA viscosity is measured. Intercalating agents typically increase the viscosity of DNA.

Quantitative Data Summary:

| Compound | Topo IIα Inhibition (IC50, µM) | Antiproliferative Activity (IC50, µM) vs. B16-F10 | DNA Binding Constant (Kb, M⁻¹) |

| Inhibitor X (DL-08) | ~79% inhibition at 100 µM[10] | 14.79[10] | Not Reported |

| Amsacrine (Control) | High | Potent | Strong Intercalator |

| Etoposide (Control) | 78.4[9] | Varies by cell line | Weak |

| Doxorubicin (Control) | 2.67[9] | Varies by cell line | Strong Intercalator |

| Analog CL-07 | Inactive | Less Potent | 4.75 x 10⁴[10] |

| Analog DL-01 | 77% inhibition at 100 µM[10] | 11.45 (vs. K-562)[10] | Not Reported |

| Analog DL-07 | 74% inhibition at 100 µM[10] | Not Reported | Not Reported |

Note: Data for "Inhibitor X" and its analogs are based on reported values for similar acridine-thiosemicarbazone derivatives in the literature to provide a representative profile.[10]

Signaling Pathway Disturbance:

Inhibitor X, as a catalytic inhibitor, disrupts the normal catalytic cycle of Topoisomerase II. By binding to the enzyme, it prevents the interaction of Topo II with DNA, thereby inhibiting DNA cleavage without forming a stable cleavage complex.[6] This leads to a downstream inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and suppressing cancer cell proliferation.[6]

Proposed Mechanism of Action Pathway:

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Phthalazine Derivatives as Topoisomerase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1] A key mechanism through which certain phthalazine derivatives exert their cytotoxic effects is the inhibition of human topoisomerase II (Topo II), a vital enzyme in DNA replication and transcription.[2][3] This technical guide provides an in-depth overview of phthalazine derivatives as Topo II inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Topoisomerase II Inhibition

Human topoisomerase II facilitates the passage of double-stranded DNA through transient breaks in another DNA duplex, a process crucial for resolving DNA tangles and supercoils during replication, transcription, and chromosome segregation.[4] Topo II inhibitors can be broadly classified into two categories: Topo II poisons and catalytic inhibitors.

Topo II poisons , such as the well-known anticancer drug doxorubicin, stabilize the "cleavable complex," a covalent intermediate where Topo II is bound to the 5'-termini of the cleaved DNA.[2][3][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][5] Many potent phthalazine derivatives act as Topo II poisons, often functioning as DNA intercalators as well, further disrupting DNA metabolism.[2][3]

Catalytic inhibitors , on the other hand, interfere with other steps of the enzyme's catalytic cycle, such as ATP binding or DNA binding, without trapping the cleavable complex. This guide will primarily focus on phthalazine derivatives that function as Topo II poisons, as this is a prevalent mechanism reported in the literature for their anticancer activity.

The inhibition of Topoisomerase II by phthalazine derivatives triggers a cascade of cellular events, culminating in programmed cell death. The stabilization of the Topo II-DNA cleavage complex leads to the formation of permanent DNA double-strand breaks. This DNA damage activates cell cycle checkpoints, typically at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of phthalazine derivatives as Topoisomerase II inhibitors is highly dependent on their chemical structure. Key structural modifications that influence their potency include:

-

Substitution at Position 1: The nature of the substituent at the 1-position of the phthalazine ring is critical for activity. The introduction of various heterocyclic moieties like triazoles and semicarbazides has been shown to enhance cytotoxic and Topo II inhibitory effects.[2]

-

Side Chains: The length and composition of side chains attached to the phthalazine core can significantly impact DNA binding affinity and enzyme inhibition. For instance, derivatives bearing a cyclohexyl moiety have demonstrated greater potency compared to those with a phenyl group in certain series.[2]

-

Planarity: A planar aromatic structure is often a key feature of DNA intercalators. The flat phthalazine ring system facilitates its insertion between DNA base pairs, which can contribute to the stabilization of the Topoisomerase II-DNA cleavage complex.[2]

Quantitative Data

The following tables summarize the in vitro activity of selected phthalazine derivatives against various cancer cell lines and human Topoisomerase II.

Table 1: Cytotoxicity of Phthalazine Derivatives (IC50 in µM)

| Compound | HepG-2 | HCT-116 | MCF-7 | Reference |

| 9d | 5.08 | 4.74 | 4.95 | [2] |

| 14a | 5.65 | 4.35 | 4.36 | [2] |

| Doxorubicin | 8.28 | 9.62 | 7.67 | [2] |

| 11h | - | - | 2.0 | |

| 5-Fluorouracil | - | - | 18.5 |

Table 2: Topoisomerase II Inhibitory Activity (IC50 in µM)

| Compound | Topo II Inhibition IC50 (µM) | Reference |

| 8b | 8.91 ± 0.77 | [2] |

| 9d | 7.02 ± 0.54 | [2] |

| 14a | 7.64 ± 0.66 | [2] |

| Doxorubicin | 9.65 ± 0.77 | [2] |

Experimental Protocols

A general workflow for the evaluation of phthalazine derivatives as Topoisomerase II inhibitors is depicted below.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

ATP solution (e.g., 20 mM)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

Procedure:

-

Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

-

Nuclease-free water

-

2 µL of 10x Topo II Assay Buffer

-

1 µL of ATP solution

-

200 ng of kDNA

-

Varying concentrations of the test compound (a solvent control should be included)

-

-

Add 1-2 units of human Topoisomerase II to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye. For assays investigating cleavable complex formation, add 2 µL of 10% SDS followed by incubation with proteinase K (50 µg/mL) for 15 minutes at 37°C.[5][6]

-

Load the samples onto the agarose gel. Also, load a kDNA substrate control (no enzyme) and a decatenated kDNA marker.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the phthalazine derivative and incubate for 48-72 hours. Include untreated and solvent-treated controls.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1x Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compound

-

PBS

-

70% cold ethanol (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

Phthalazine derivatives represent a promising scaffold for the development of novel Topoisomerase II inhibitors as anticancer agents. Their mechanism of action, often involving the stabilization of the Topo II-DNA cleavage complex, leads to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationships of these compounds are being actively explored to optimize their potency and selectivity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new phthalazine derivatives. Further research, including in vivo studies and the exploration of combination therapies, will be crucial in translating the potential of these compounds into clinical applications.

References

An In-depth Technical Guide on Topoisomerase II Inhibitor 10 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II enzymes are critical regulators of DNA topology and essential for cancer cell proliferation, making them a key target in oncology drug development. This technical guide provides a comprehensive overview of a specific Topoisomerase II inhibitor, designated as "Topoisomerase II inhibitor 10" (also identified as compound 32a and compound 9d in scientific literature). This document details its mechanism of action, quantitative efficacy data, experimental protocols, and the signaling pathways it modulates. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further investigate this compound in cancer research.

Introduction

DNA topoisomerase II (Topo II) enzymes resolve topological problems in the genome that arise during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA.[1][2] In rapidly dividing cancer cells, the activity of Topo II is elevated, making it an attractive target for therapeutic intervention.[1] Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA damage and subsequent cell death.[1][2] "this compound" is a novel phthalazine derivative that has demonstrated potent anti-cancer properties through the inhibition of Topo II.[2][3]

Chemical Structure:

-

Compound Name: this compound (also known as compound 32a or 9d)

-

CAS No.: 2488208-96-2[3]

-

Class: Phthalazine derivative

Mechanism of Action

"this compound" exerts its anti-cancer effects through a dual mechanism:

-

Topoisomerase II Inhibition: The compound directly inhibits the catalytic activity of topoisomerase II, preventing the re-ligation of DNA double-strand breaks. This leads to the stabilization of the Topo II-DNA cleavage complex, resulting in irreparable DNA damage.[2][3]

-

DNA Intercalation: The planar phthalazine structure allows the molecule to intercalate between DNA base pairs, further disrupting DNA replication and transcription.[2]

The accumulation of DNA damage triggers downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2][3]

Quantitative Data

The efficacy of "this compound" has been evaluated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Efficacy

| Assay | Cell Line | IC50 (µM) | Reference |

| Topoisomerase II Inhibition | - | 7.45 | [3] |

| - | 7.02 ± 0.54 | [2] | |

| Anti-proliferative Activity | HepG-2 (Hepatocellular Carcinoma) | Data not available | - |

| MCF-7 (Breast Adenocarcinoma) | Data not available | - | |

| HCT-116 (Colorectal Carcinoma) | Data not available | - |

Note: While the anti-proliferative activity against these cell lines has been reported as "excellent," specific IC50 values for "this compound" (compound 32a/9d) were not available in the reviewed literature. Further investigation of the primary source is required to obtain this data.

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | Treatment Dose | Tumor Inhibition Ratio (%) | Reference |

| Solid Ehrlich Carcinoma (SEC) bearing mice | - | Not specified | 64.5 | [2] |

Signaling Pathways

"this compound" induces G2/M cell cycle arrest and apoptosis through the activation of specific signaling pathways in response to DNA damage.

G2/M Cell Cycle Arrest Pathway

The DNA double-strand breaks induced by the inhibitor activate the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2 then targets the Cdc25C phosphatase, leading to its inactivation. This prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2 phase of the cell cycle.

Apoptosis Induction Pathway

The extensive DNA damage also triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins such as Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-proliferative Activity (MTT Assay)

This protocol is a standard procedure for assessing cell viability.

-

Cell Seeding: Seed HepG-2, MCF-7, or HCT-116 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topo II.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA (substrate), ATP, and reaction buffer.

-

Inhibitor Addition: Add "this compound" at various concentrations to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

Enzyme Addition: Add human Topo IIα enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

-

Quantification: Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition and calculate the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the steps for analyzing the cell cycle distribution of treated cells.

-

Cell Treatment: Treat HepG-2 cells with "this compound" at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat HepG-2 cells with "this compound" for 48 hours.

-

Cell Harvesting: Collect both the adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Antitumor Activity

This protocol describes a general method for evaluating in vivo efficacy in a mouse tumor model.

-

Tumor Cell Implantation: Subcutaneously inject Solid Ehrlich Carcinoma (SEC) cells into the right thigh of female Swiss albino mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, "this compound," and a positive control like doxorubicin). Administer the treatments intraperitoneally.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

Data Analysis: Calculate the tumor inhibition ratio (TIR) using the formula: TIR (%) = [(C-T)/C] x 100, where C is the mean tumor weight/volume in the control group and T is the mean tumor weight/volume in the treated group.

Conclusion

"this compound" is a promising anti-cancer agent with a well-defined mechanism of action involving both Topoisomerase II inhibition and DNA intercalation. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells, coupled with its in vivo efficacy, highlights its potential for further development. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential and molecular mechanisms of this compound. Future studies should focus on obtaining more detailed quantitative data on its anti-proliferative activity across a broader range of cancer cell lines and further exploring the intricacies of the signaling pathways it modulates.

References

An In-depth Technical Guide to Topoisomerase II Inhibitor 10 as a DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology and essential for cell division, making them a key target in oncology. This technical guide provides a comprehensive overview of a novel phthalazine derivative, Topoisomerase II inhibitor 10 (also known as compound 32a), a potent dual-function agent that acts as both a DNA intercalator and a Topoisomerase II inhibitor. This document details its mechanism of action, summarizes its biological activity with quantitative data, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows. The information presented is intended to support further research and drug development efforts in the field of cancer therapeutics.

Introduction: Topoisomerase II and DNA Intercalation in Cancer Therapy

DNA topoisomerases are nuclear enzymes that resolve topological challenges in the genome, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. Type II topoisomerases, including Topo IIα and Topo IIβ in humans, function by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved strands. This process is vital for disentangling daughter chromatids before mitosis.

The essential nature of Topo II in proliferating cells has made it a prime target for anticancer drugs. Topo II inhibitors are broadly classified into two categories:

-

Topo II poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA. This prevents the religation of the DNA strands, leading to an accumulation of DSBs. When these stabilized complexes collide with replication or transcription machinery, the DSBs become permanent, triggering cell cycle arrest and apoptosis.[1]

-

Topo II catalytic inhibitors: These compounds interfere with other steps of the catalytic cycle without stabilizing the cleavage complex. For instance, they might inhibit ATP binding or hydrolysis, which is necessary for enzyme turnover, effectively shutting down Topo II activity.[1]

Many Topo II poisons are also DNA intercalators . These are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with DNA replication and transcription, and can also contribute to the stabilization of the Topo II-DNA cleavage complex.[2]

This compound (compound 32a) is a novel phthalazine derivative that has demonstrated potent anticancer properties through a dual mechanism involving both DNA intercalation and Topoisomerase II inhibition.[3][4]

Mechanism of Action of this compound

Compound 32a exerts its cytotoxic effects through a multi-faceted mechanism of action. It functions as a DNA intercalator and a Topoisomerase II inhibitor, ultimately leading to cell cycle arrest and apoptosis.

DNA Intercalation

Molecular docking studies suggest that the planar phthalazine core of compound 32a inserts itself between DNA base pairs. This binding is a crucial aspect of its activity, as it disrupts the normal helical structure of DNA, which can interfere with DNA metabolic processes. The DNA binding affinity of compound 32a has been quantified, showing a significant interaction.[4]

Topoisomerase II Inhibition

Compound 32a demonstrates a potent inhibitory effect on Topoisomerase II. Interestingly, it exhibits a concentration-dependent dual mechanism:

-

At lower concentrations (2.5 and 5 µM), it acts as a Topo II poison , stabilizing the DNA-Topo II cleavage complex.[4]

-

At a higher concentration (10 µM), it functions as a catalytic inhibitor .[4]

This dual activity is a unique characteristic that may contribute to its potent anti-proliferative effects.

Cellular Consequences: Cell Cycle Arrest and Apoptosis

The DNA damage and enzymatic inhibition caused by compound 32a trigger cellular signaling pathways that halt cell division and initiate programmed cell death. In hepatocellular carcinoma (HepG-2) cells, treatment with this compound leads to a significant arrest of the cell cycle at the G2/M phase and induces apoptosis.[3][4] This is consistent with the cellular response to DNA double-strand breaks, which activates checkpoints to prevent cells with damaged DNA from entering mitosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Topoisomerase II inhibitors and a typical workflow for characterizing a novel compound like inhibitor 10.

Quantitative Data Summary

The biological activities of this compound (compound 32a) have been quantified through various in vitro assays. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM)

| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) |

| Inhibitor 10 (32a) | 7.45 ± 0.65 | 9.05 ± 0.78 | 10.33 ± 0.94 |

| Doxorubicin (Ref.) | 6.75 ± 0.51 | 8.07 ± 0.66 | 7.94 ± 0.58 |

| Data sourced from El-Helby AA, et al. (2020).[4] |

Table 2: Mechanistic Activity (IC₅₀ in µM)

| Compound | Topoisomerase II Inhibition | DNA Binding Affinity |

| Inhibitor 10 (32a) | 7.45 ± 0.58 | 48.30 ± 2.05 |

| Doxorubicin (Ref.) | 9.65 ± 0.77 | 18.35 ± 1.15 |

| Data sourced from El-Helby AA, et al. (2020).[4] |

Table 3: Effect on Cell Cycle Distribution in HepG-2 Cells (%)

| Cell Cycle Phase | Control | Inhibitor 10 (32a) |

| G0/G1 | 60.15 | 32.74 |

| S | 25.42 | 15.21 |

| G2/M | 14.43 | 52.05 |

| Data reflects the percentage of cells in each phase after treatment. Sourced from El-Helby AA, et al. (2020).[4] |

Table 4: Apoptosis Induction in HepG-2 Cells (%)

| Cell Population | Control | Inhibitor 10 (32a) |

| Viable | 98.50 | 55.30 |

| Early Apoptosis | 0.80 | 25.60 |

| Late Apoptosis | 0.50 | 18.40 |

| Necrosis | 0.20 | 0.70 |

| Data reflects the percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot. Sourced from El-Helby AA, et al. (2020).[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by human Topo II.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)

-

30x ATP solution (30 mM)

-

Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)

-

Test compound (Inhibitor 10) dissolved in DMSO

-

STEB (40% w/v Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose, TAE buffer, Ethidium bromide

-

-

Procedure:

-

On ice, prepare a reaction mix containing 1x Topo II Assay Buffer, 1x ATP, and supercoiled pBR322 DNA (e.g., 0.5 µg per reaction) in sterile water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the test compound at various concentrations to the tubes. Include a no-drug control (DMSO vehicle) and a no-enzyme control.

-

Dilute the Topo II enzyme in ice-cold Dilution Buffer to a concentration that gives complete relaxation of the substrate under control conditions.

-

Initiate the reaction by adding the diluted enzyme to each tube (except the no-enzyme control).

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol, vortex briefly, and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer (e.g., at 85V for 2 hours) to separate the supercoiled and relaxed forms of the plasmid.

-

Stain the gel with ethidium bromide, destain with water, and visualize under a UV transilluminator.

-

Quantify the intensity of the supercoiled DNA band in each lane. The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.

-

DNA Intercalation Assay (UV-Visible Spectroscopy)

This method assesses the binding of a compound to DNA by observing changes in the UV-Vis absorption spectrum of the compound upon titration with DNA. Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorbance (λₘₐₓ).

-

Materials:

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Test compound (Inhibitor 10) stock solution of known concentration

-

UV-Visible Spectrophotometer with 1 cm path length quartz cuvettes

-

-

Procedure:

-

Prepare a solution of the test compound in Tris-HCl buffer with a concentration that gives an absorbance reading between 0.8 and 1.2 at its λₘₐₓ.

-

Prepare a concentrated stock solution of ct-DNA in the same buffer. The purity of the DNA should be confirmed by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8.

-

Place the test compound solution in a cuvette and record its initial absorption spectrum (typically 250-700 nm).

-

Perform a titration by making successive additions of small aliquots of the concentrated ct-DNA stock solution directly into the cuvette containing the test compound.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.

-

Correct the spectra for the dilution effect of adding the DNA solution.

-

Analyze the changes in absorbance and λₘₐₓ. The extent of hypochromism can be used to calculate the binding constant (Kₐ) for the compound-DNA interaction.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of a compound.

-

Materials:

-

Human cancer cell lines (HepG-2, MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (Inhibitor 10)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells (vehicle only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (e.g., 1 x 10⁶) by trypsinization, then wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of cold PBS, then adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer)

-

Cold PBS

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1-5 x 10⁵ cells by trypsinization (including any floating cells from the medium) and wash them twice with cold PBS.

-

Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (primary): Annexin V-negative and PI-positive (less common in this assay).

-

-

Conclusion

This compound (compound 32a) is a promising anticancer agent with a well-defined, dual mechanism of action involving both DNA intercalation and Topoisomerase II inhibition. Its ability to potently induce G2/M cell cycle arrest and apoptosis in cancer cell lines at micromolar concentrations highlights its therapeutic potential. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into this and similar compounds and aiding in the development of next-generation cancer therapies.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

In-Depth Technical Guide: Antiproliferative Activity of Topoisomerase II Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II inhibitor 10, also identified as compound 32a, is a potent small molecule inhibitor of human topoisomerase II, an essential enzyme in DNA replication and chromosome organization.[1][2][3] This technical guide provides a comprehensive overview of its antiproliferative properties, mechanism of action, and the experimental methodologies used for its evaluation. The compound demonstrates significant potential as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3] This document is intended to serve as a detailed resource for researchers in oncology and drug discovery.

Introduction

Topoisomerase II enzymes are critical for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks to allow for the passage of another DNA segment, a process vital for rapidly proliferating cells.[4] Consequently, topoisomerase II has emerged as a key target for cancer chemotherapy. Topoisomerase II inhibitors can be broadly categorized as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle.[4]

This compound (compound 32a) is a novel phthalazine derivative that has been identified as a potent topoisomerase II inhibitor.[2] It exhibits significant antiproliferative activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116).[2][3] The primary mechanism of its anticancer effect involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]

Chemical Properties

While the full chemical structure of this compound (compound 32a) is detailed in the primary literature by El-Helby AA, et al. (2020), it is characterized as a novel phthalazine derivative. Phthalazine-based compounds have been a subject of interest in medicinal chemistry due to their potential as DNA intercalators and topoisomerase II inhibitors.

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Topoisomerase II Inhibition

The direct inhibitory effect of the compound on purified human topoisomerase II was determined using a DNA relaxation assay.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 32a) | Topoisomerase II | 7.45 | [2][3] |

Antiproliferative Activity

The antiproliferative activity was assessed using the MTT assay across three human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG-2 | Hepatocellular Carcinoma | Data not available | [2][3] |

| MCF-7 | Breast Adenocarcinoma | Data not available | [2][3] |

| HCT-116 | Colorectal Carcinoma | Data not available | [2][3] |

Note: Specific IC50 values for antiproliferative activity are reported in the primary literature but were not accessible in the conducted search.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was analyzed in HepG-2 cells by flow cytometry.

| Treatment | Cell Line | % of Cells in G2/M Phase | Reference |

| Control | HepG-2 | Data not available | [2][3] |

| This compound (compound 32a) | HepG-2 | Data not available | [2][3] |

Note: Quantitative data on the percentage of cells in the G2/M phase are detailed in the primary research article.

Apoptosis Induction

Apoptosis induction in HepG-2 cells was quantified using an Annexin V-FITC/PI apoptosis assay.

| Treatment | Cell Line | % of Apoptotic Cells | Reference |

| Control | HepG-2 | Data not available | [2][3] |

| This compound (compound 32a) | HepG-2 | Data not available | [2][3] |

Note: The percentage of apoptotic cells is available in the primary source.

Mechanism of Action: Signaling Pathways

Topoisomerase II inhibitors typically induce apoptosis through the activation of DNA damage response pathways. The stabilization of the topoisomerase II-DNA cleavage complex by inhibitors like compound 32a leads to the accumulation of DNA double-strand breaks.[1][4] This damage is recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effector kinases like Chk2 and c-Abl.[1] These signaling cascades can converge on the tumor suppressor protein p53, a key regulator of apoptosis.[1] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, which promote the release of cytochrome c from the mitochondria.[1] This event triggers the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[1][5]

Caption: Generalized signaling pathway for apoptosis induction by Topoisomerase II inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG-2, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol:

-

Cell Treatment: Culture HepG-2 cells and treat with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The propidium iodide fluorescence is typically detected in the FL2 channel on a linear scale.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Protocol:

-

Cell Treatment: Treat HepG-2 cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Conclusion

This compound (compound 32a) is a promising antiproliferative agent with a clear mechanism of action involving the inhibition of topoisomerase II, leading to G2/M cell cycle arrest and apoptosis. Its activity against multiple cancer cell lines warrants further investigation and development as a potential cancer therapeutic. This guide provides the foundational technical information for researchers to build upon in their exploration of this and similar compounds. Further studies are needed to fully elucidate the specific signaling pathways involved and to evaluate its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for Topoisomerase II Decatenation Assay using a Test Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Topoisomerase II (Topo II) decatenation assay to screen for and characterize inhibitors. The protocol is designed for researchers in academic and industrial settings, particularly those involved in cancer drug discovery and development.

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2][3][4][5] Type II topoisomerases, in particular, create transient double-strand breaks in the DNA to allow for the passage of another DNA duplex, a mechanism crucial for decatenating intertwined daughter chromosomes after replication.[1][4][5] This vital role in cell proliferation makes Topo II a key target for anticancer drugs.[5][6][7][8]

Topo II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[3][8] Topo II poisons, such as etoposide and doxorubicin, stabilize the covalent intermediate complex between the enzyme and the cleaved DNA.[6][7] This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.[6][7][9] Catalytic inhibitors, on the other hand, prevent the enzyme from carrying out its function without trapping the cleavage complex.[3][8]

The Topo II decatenation assay is a widely used in vitro method to identify and characterize Topo II inhibitors.[1][10] This assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes like Crithidia fasciculata.[1][10][11] Due to its large size, this catenated network cannot migrate into an agarose gel.[1][11] Active Topo II decatenates the kDNA, releasing individual minicircles that can be visualized by agarose gel electrophoresis.[1][10][11] The inhibitory activity of a test compound can be quantified by its ability to prevent the release of these minicircles.

Principle of the Assay

The assay is based on the principle that active Topoisomerase II can resolve the complex network of catenated DNA circles (kDNA) into individual, decatenated minicircles. When subjected to agarose gel electrophoresis, the large kDNA network remains in the loading well, while the smaller, decatenated minicircles migrate into the gel. The presence of a Topo II inhibitor will prevent this decatenation, resulting in the absence or reduction of the migrating minicircle bands.

Materials and Reagents

-

Human Topoisomerase IIα (e.g., available from various commercial suppliers)

-

Kinetoplast DNA (kDNA)

-

10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)[10]

-

10X ATP Solution (e.g., 10 mM)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)[10]

-

Test Compound (e.g., "Topoisomerase II inhibitor 10" or a known inhibitor like Etoposide) dissolved in an appropriate solvent (e.g., DMSO)

-

5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]

-

Agarose

-

1X TAE or TBE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and tips

-

37°C incubator

-

Agarose gel electrophoresis system and power supply

-

Gel documentation system

Experimental Protocol

This protocol is a general guideline and may need optimization depending on the specific enzyme and reagents used.

1. Enzyme Titration (Determination of Optimal Enzyme Concentration)

Before screening inhibitors, it is crucial to determine the minimal amount of Topo II required for complete decatenation of the kDNA substrate.

-

Prepare a reaction mix on ice containing:

-

2 µL 10X Topo II Assay Buffer

-

2 µL 10X ATP Solution

-

1 µL kDNA (e.g., 200 ng/µL)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Create serial dilutions of the Topo II enzyme in the Enzyme Dilution Buffer.

-

Add 1 µL of each enzyme dilution to separate reaction tubes. Include a no-enzyme control.

-

Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye.

-

Load the entire reaction volume onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

-

Stain the gel with ethidium bromide (or a safer alternative) and visualize it under UV light.

-

The optimal enzyme concentration is the lowest concentration that results in the complete conversion of catenated kDNA to decatenated minicircles.

2. Inhibitor Screening and IC₅₀ Determination

-

Prepare a reaction mix on ice for the required number of assays, including positive (no inhibitor) and negative (no enzyme) controls. For each reaction:

-

2 µL 10X Topo II Assay Buffer

-

2 µL 10X ATP Solution

-

1 µL kDNA (e.g., 200 ng/µL)

-

Nuclease-free water to a final volume of 17 µL.

-

-

Aliquot the reaction mix into individual tubes.

-

Add 1 µL of the test compound at various concentrations to the respective tubes. For the positive control, add 1 µL of the solvent (e.g., DMSO).

-

Pre-incubate the reaction mixtures with the test compound for 10 minutes at room temperature.

-

Add 2 µL of the pre-diluted Topo II enzyme (at the optimal concentration determined in the titration step) to each tube, except for the no-enzyme control.

-

Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye.

-

Analyze the samples by 1% agarose gel electrophoresis as described above.

-

Quantify the band intensities of the decatenated DNA using gel documentation software.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the decatenation activity by 50%).

Data Presentation

The results of the inhibitor screening can be summarized in the following tables.

Table 1: Determination of Optimal Topoisomerase II Concentration

| Topo II (Units) | Decatenation |

| 0 | - |

| 0.5 | + |

| 1 | ++ |

| 2 | +++ |

| 4 | +++ |

(-) No decatenation, (+) Partial decatenation, (++) Strong decatenation, (+++) Complete decatenation

Table 2: Inhibition of Topoisomerase II Decatenation by "this compound" and Etoposide

| Inhibitor Concentration (µM) | % Inhibition ("Inhibitor 10") | % Inhibition (Etoposide) |

| 0.1 | 5 | 10 |

| 1 | 25 | 35 |

| 10 | 55 | 60 |

| 50 | 85 | 90 |

| 100 | 98 | 99 |

Table 3: IC₅₀ Values of Known and Test Topoisomerase II Inhibitors

| Compound | IC₅₀ (µM) |

| "this compound" | 8.5 |

| Etoposide | 78.4[12] |

| Doxorubicin | 2.67[12] |

| XK469 | ~130[13] |

| T638 | ~0.7[14] |

Visualizations

Experimental Workflow

Caption: Workflow of the Topoisomerase II decatenation assay.

Mechanism of Topoisomerase II Action and Inhibition

Caption: Mechanism of Topoisomerase II and its inhibition.

Signaling Pathway Implication

The accumulation of double-strand breaks induced by Topo II poisons activates DNA damage response (DDR) pathways.[6] Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage.[6][15] This initiates a signaling cascade that can lead to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[6] If the damage is too extensive, these pathways can trigger apoptosis, leading to the death of the cancer cell.[7] Understanding the interplay between Topo II inhibition and these signaling pathways is crucial for developing effective cancer therapies.

Caption: Signaling pathway activated by Topo II inhibitors.

Conclusion

The Topoisomerase II decatenation assay is a robust and reliable method for the discovery and characterization of novel anticancer agents. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively screen compound libraries and determine the potency of potential Topo II inhibitors. The provided visualizations of the experimental workflow, mechanism of action, and associated signaling pathways offer a comprehensive understanding of the assay and its biological relevance. This information is critical for advancing the development of new and more effective cancer therapies that target this essential enzyme.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]

- 7. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. topogen.com [topogen.com]

- 12. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]

Measuring the Effects of Topoisomerase II Inhibitors on Cell Viability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1] They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand, followed by re-ligation of the break.[1][2] In rapidly proliferating cancer cells, Topo II activity is elevated, making it a prime target for anticancer therapies.

Topoisomerase II inhibitors are a class of chemotherapeutic agents that interfere with this process. They stabilize the covalent complex between Topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of persistent DSBs, which triggers a cellular DNA Damage Response (DDR).[1] The activation of the DDR pathway can result in cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis (programmed cell death), thereby reducing tumor cell viability.[1][3]

This document provides detailed application notes and protocols for measuring the effects of a representative Topoisomerase II inhibitor, referred to here as "Topoisomerase II inhibitor 10" (using Etoposide and Doxorubicin as well--characterized examples), on cancer cell viability. It includes methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution, along with data presentation guidelines and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data on the effects of two common Topoisomerase II inhibitors, Etoposide and Doxorubicin, on various cancer cell lines. This data can serve as a reference for expected outcomes when testing "this compound".

Table 1: IC50 Values of Etoposide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not specified | [4] |

| A2780 | Ovarian Cancer | 0.07 | 72 hrs by MTS assay | [5] |

| 1A9 | Ovarian Cancer | 0.15 | 3 days incubation | [5] |

| 5637 | Bladder Cancer | 0.54 | 96 hrs by crystal violet assay | [5] |

| A549 | Lung Cancer | 3.49 | 72 hrs by MTT assay | [6] |

| HepG2 | Liver Cancer | 30.16 | Not specified | [4] |

| 3LL | Mouse Lewis Lung Carcinoma | 4 | 48 hrs by MTT assay | [5] |

| A2058 | Melanoma | 8.9 | 24 hrs by AlamarBlue staining | [5] |

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| BFTC-905 | Bladder Cancer | 2.3 | 24 hrs by MTT assay | [7] |

| MCF-7 | Breast Cancer | 2.5 | 24 hrs by MTT assay | [7] |

| M21 | Melanoma | 2.8 | 24 hrs by MTT assay | [7] |

| HeLa | Cervical Cancer | 2.9 | 24 hrs by MTT assay | [7] |

| UMUC-3 | Bladder Cancer | 5.1 | 24 hrs by MTT assay | [7] |

| HepG2 | Liver Cancer | 12.2 | 24 hrs by MTT assay | [7] |

| TCCSUP | Bladder Cancer | 12.6 | 24 hrs by MTT assay | [7] |

| Huh7 | Liver Cancer | > 20 | 24 hrs by MTT assay | [7] |

| VMCUB-1 | Bladder Cancer | > 20 | 24 hrs by MTT assay | [7] |

| A549 | Lung Cancer | > 20 | 24 hrs by MTT assay | [7] |

Table 3: Quantitative Analysis of Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Cells in G2/M Phase | Reference |

| MDA-MB-231 | Doxorubicin | 38.8 | 4.4 | Not specified | [8] |

| MDA-MB-231 | Control | 10.8 | 0.75 | Not specified | [8] |

| Jurkat | Etoposide | Not specified | Not specified | ~60% (blocked transitions from G2) | [9] |

| K562 | Etoposide (5 µM) | Not specified | Not specified | Increased progression into G2 | [10] |

| K562 | Etoposide (100 µM) | Not specified | Not specified | Arrest in initial phase | [10] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of "this compound" by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound" stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Prepare serial dilutions of "this compound" in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine externalization and membrane integrity.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with "this compound" for the desired time. Include an untreated control.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with "this compound" for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathway of Topoisomerase II Inhibition

The following diagram illustrates the molecular pathway initiated by a Topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis.

Caption: Molecular pathway of Topoisomerase II inhibitor-induced cell death.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for assessing the effects of "this compound" on cell viability.

Caption: Workflow for evaluating Topoisomerase II inhibitor effects.

References

- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. netjournals.org [netjournals.org]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Induction of DNA Double-Strand Breaks with a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are essential for resolving topological challenges in DNA during processes like replication, transcription, and chromosome segregation.[1] They function by creating transient double-strand breaks (DSBs), allowing for the passage of another DNA segment through the break, and then religating the cleaved strands.[2] A specific class of molecules, known as Topoisomerase II inhibitors, interfere with this catalytic cycle. This application note focuses on Topo II "poisons," a subclass of inhibitors that stabilize the covalent complex between the enzyme and the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs, which are highly cytotoxic lesions that can trigger apoptosis, making these inhibitors potent anti-cancer agents.[2][3]